Spr741 (tfa)
Description
Overview of SPR741 (tfa) as a Polymyxin (B74138) B Derivative
SPR741, also known as NAB741, is a synthetic cationic peptide derived from polymyxin B. asm.orgmedchemexpress.com Polymyxins are a class of antibiotics known for their activity against Gram-negative bacteria, which they achieve by disrupting the bacterial membranes. acs.org However, their clinical use has been limited by significant nephrotoxicity. asm.orgmdpi.com
SPR741 was chemically engineered to mitigate this toxicity while retaining the ability to interact with the bacterial outer membrane. acs.orgmdpi.com Key structural modifications distinguish SPR741 from its parent compound, polymyxin B. The hydrophobic fatty acyl tail of polymyxin B is removed and replaced with an acetylated terminal amine in SPR741. acs.org Additionally, a diaminobutyric acid (DAB) residue is substituted with a serine. acs.org These changes result in a molecule with reduced positive charge and hydrophobicity compared to polymyxin B. acs.org Consequently, SPR741 has minimal intrinsic antibacterial activity on its own but functions as a potent potentiator molecule. asm.orgnih.gov
Context of Multidrug-Resistant Gram-Negative Bacteria and Therapeutic Challenges
Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, are a major cause of serious infections. asm.org Their cell envelope is characterized by an outer membrane (OM) that serves as a highly effective barrier, preventing many antibiotics from reaching their intracellular targets. evotec.comacs.org This intrinsic resistance, coupled with acquired resistance mechanisms like efflux pumps that actively expel antibiotics from the cell, poses a significant therapeutic challenge. asm.orgmedchemexpress.com
The development of new antibiotics, particularly those effective against Gram-negative pathogens, has been slow, with no new class introduced in over four decades. evotec.com This has led to a critical need for alternative strategies to combat the rising tide of multidrug resistance. asm.org
Role of SPR741 (tfa) in Overcoming Bacterial Resistance Mechanisms
SPR741 acts as an adjuvant by disrupting the outer membrane of Gram-negative bacteria. wikipedia.orgfrontiersin.org This disruption increases the permeability of the OM, allowing co-administered antibiotics, which would otherwise be excluded, to penetrate the cell and reach their targets. medchemexpress.comnih.gov
Research has shown that SPR741 interacts predominantly with the outer membrane, causing significant disorder. acs.orgnih.gov Unlike polymyxin B, which disrupts both the outer and cytoplasmic membranes, SPR741's action is primarily focused on the OM. acs.orgnih.gov This is attributed to its modified structure, which appears to interact with the lipopolysaccharide (LPS) core in a way that keeps it at the outer membrane. acs.orgnih.gov
Furthermore, SPR741 has demonstrated the ability to circumvent the AcrAB-TolC efflux pump in E. coli, a key contributor to intrinsic antibiotic resistance. asm.orgmedchemexpress.com By increasing the intracellular concentration of partner antibiotics, SPR741 can overcome the resistance mediated by this efflux system. asm.org
Table 1: Potentiation of Antibiotics by SPR741 against Gram-Negative Bacteria
| Antibiotic | Target Organism | Fold Reduction in MIC with SPR741 |
| Azithromycin (B1666446) | E. coli, K. pneumoniae | 32- to 8,000-fold |
| Clarithromycin (B1669154) | E. coli, K. pneumoniae, A. baumannii | ≥32-fold |
| Erythromycin (B1671065) | E. coli, K. pneumoniae, A. baumannii | ≥32-fold |
| Fusidic acid | E. coli, K. pneumoniae, A. baumannii | ≥32-fold |
| Mupirocin (B1676865) | E. coli, K. pneumoniae | 32- to 8,000-fold |
| Retapamulin (B1680546) | E. coli, K. pneumoniae, A. baumannii | ≥32-fold |
| Rifampin | E. coli, K. pneumoniae, A. baumannii | ≥32-fold |
| Telithromycin | E. coli, K. pneumoniae | 32- to 8,000-fold |
| Data sourced from studies on the in vitro efficacy of SPR741 in combination with various antibiotics. asm.org |
In studies, SPR741 has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of a wide range of antibiotics against various multidrug-resistant Gram-negative isolates. asm.org For example, in the presence of SPR741, the MICs of eight different antibiotics were reduced by 32- to 8,000-fold against E. coli and K. pneumoniae. asm.org Similar potentiation was observed against A. baumannii with several antibiotics. asm.org This broad potentiation effect highlights the potential of SPR741 to revitalize the existing antibiotic arsenal (B13267) and provide new therapeutic options for treating challenging Gram-negative infections. asm.orgnih.gov
Properties
Molecular Formula |
C46H74F3N13O15 |
|---|---|
Molecular Weight |
1106.2 g/mol |
IUPAC Name |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H73N13O13.C2HF3O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;3-2(4,5)1(6)7/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);(H,6,7)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+;/m1./s1 |
InChI Key |
NLLNCTVHZKAIMM-CWNAQSEYSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for Spr741 Tfa and Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the peptide backbone of SPR741 and its analogues. nih.govbachem.comhilarispublisher.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com This approach simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. bachem.com
Linear Peptide Assembly
The initial step in the synthesis of SPR741 involves the linear assembly of its amino acid sequence using SPPS. nih.govacs.org This is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. mdpi.comub.edu In this strategy, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed with a mild base, commonly a piperidine (B6355638) solution in dimethylformamide (DMF), before the coupling of the next amino acid. bachem.commdpi.com
The assembly process begins with a resin, often a Rink amide resin, which provides the C-terminal amide functionality upon final cleavage. acs.orgnih.gov The first amino acid is attached to this resin, and subsequent amino acids are sequentially coupled using activating agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1H-Benzotriazolium-1-[bis(dimethylamino)methylene]-5-chloro hexafluoro-phosphate-(1-),3-oxide (HCTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). acs.orgmdpi.commdpi.com The side chains of reactive amino acids are protected with acid-labile groups, such as tert-butyl (tBu) for threonine and tert-butoxycarbonyl (Boc) for diaminobutyric acid (Dab), to prevent unwanted side reactions during synthesis. mdpi.commdpi.com
A general cycle for linear peptide assembly in Fmoc-SPPS is as follows:
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a piperidine/DMF solution. mdpi.com
Washing: Thorough washing of the resin with a solvent like DMF to remove the deprotection reagents and by-products. bachem.com
Coupling: Addition of the next Fmoc-protected amino acid, activated with a coupling reagent and a base, to the free N-terminus of the peptide chain. acs.orgmdpi.com
Washing: Another series of washes to remove excess reagents and soluble by-products. bachem.com
This cycle is repeated until the desired linear peptide sequence is fully assembled. bachem.com
Cyclization Approaches
A key structural feature of SPR741 is its cyclic peptide core, which is retained from its parent molecule, polymyxin (B74138) B. nih.govresearchgate.net After the linear peptide has been assembled, the next critical step is intramolecular cyclization. This process forms a stable lactam bridge, which is crucial for the molecule's biological activity.
For SPR741 and its analogues, cyclization is often performed while the peptide is still attached to the solid support (on-resin cyclization). acs.orgnih.gov This is achieved by forming an amide bond between the side chain of an amino acid, such as glutamic acid, and the N-terminus of the peptide. acs.org The side-chain protecting group of the glutamic acid (e.g., an allyl ester) is selectively removed, and the cyclization is then induced using coupling reagents like BOP and DIPEA. acs.org
Alternatively, solution-phase cyclization can be employed after the linear peptide has been cleaved from the resin. nih.gov In this approach, the protected linear peptide is dissolved in a suitable solvent, and cyclization is promoted by the addition of reagents like diphenylphosphoryl azide (B81097) (DPPA) and a base. mdpi.com
Deprotection and Cleavage Techniques (e.g., using trifluoroacetic acid)
The final step in the synthesis is the deprotection of the side-chain protecting groups and the cleavage of the peptide from the resin support. This is typically accomplished in a single step using a strong acid cocktail. Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. peptide.commcmaster.camdpi.com
A cleavage cocktail containing TFA is used to simultaneously remove the acid-labile side-chain protecting groups (like Boc and tBu) and cleave the peptide from the resin. nih.govacs.org To prevent the highly reactive cationic species generated during deprotection from causing unwanted side reactions with sensitive amino acids (such as tryptophan or methionine), "scavengers" are added to the TFA mixture. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). mdpi.com A typical cleavage cocktail might consist of TFA, water, and TIS in a ratio of 95:2.5:2.5. nih.gov
After treatment with the cleavage cocktail, the crude peptide is precipitated from the solution by adding a cold non-polar solvent like diethyl ether or methyl t-butyl ether. peptide.comacs.org The precipitated peptide is then collected by filtration or centrifugation and lyophilized to obtain a crude powder. nih.govacs.org
Purification and Analytical Characterization
Following synthesis and cleavage, the crude peptide product is a mixture containing the desired compound along with various impurities and by-products from the synthesis process. Therefore, robust purification and analytical methods are essential to obtain a highly pure sample of SPR741 for research and development.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying SPR741 and its analogues. nih.govacs.orgacs.orgjmb.or.kr This technique separates molecules based on their hydrophobicity. The crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a non-polar stationary phase, typically a C18-modified silica (B1680970) gel. nih.govacs.org
The peptide is then eluted from the column using a gradient of an organic solvent, such as acetonitrile, mixed with water. nih.govmdpi.com Trifluoroacetic acid (0.1%) is commonly added to both the aqueous and organic mobile phases to improve peak shape and resolution. nih.govacs.org The more hydrophobic a peptide is, the more strongly it will bind to the stationary phase, and thus it will elute at a higher concentration of the organic solvent.
Fractions are collected as the peptide elutes from the column, and these fractions are analyzed to identify those containing the pure product. The pure fractions are then pooled and lyophilized to yield the final, highly purified peptide. acs.org The purity of the final product is typically confirmed to be ≥95% by analytical RP-HPLC. nih.govacs.org
Spectrometric and Chromatographic Methodologies for Research Sample Analysis
To ensure the identity and purity of the synthesized SPR741, a combination of spectrometric and chromatographic methods is employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.comnexelis.commdpi.comnih.gov LC-MS is used to confirm the molecular weight of the synthesized peptide. mdpi.com The sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio (m/z). This provides a precise confirmation of the peptide's identity.
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS/MS) offers even higher resolution and sensitivity for the analysis of SPR741 in various matrices, such as plasma. nexelis.comcloudfront.net This method is crucial for preclinical studies to determine the concentration of the compound. For instance, a sensitive and specific LC-MS/MS assay has been developed and validated for the determination of SPR741 in monkey and rat plasma and urine. nexelis.com This method often utilizes a weak cation exchange solid-phase extraction (SPE) for sample cleanup to remove matrix interferences and improve accuracy and precision. nexelis.com
Molecular Mechanisms of Outer Membrane Permeabilization by Spr741 Tfa
Interaction with Lipopolysaccharide (LPS) in Gram-Negative Bacteria
While PMB's interaction is primarily with the phosphate (B84403) groups of lipid A, research suggests that SPR741's action is uniquely influenced by the LPS core. acs.org Studies using genetically modified Escherichia coli have shown that truncating the LPS core sensitizes the bacteria to SPR741. acs.org This suggests that the LPS core residues play a role in localizing SPR741 to the outer membrane, where it can exert its permeabilizing effect, rather than allowing it to traverse to the cytoplasmic membrane. acs.org The design of SPR741 is akin to polymyxin (B74138) B nonapeptide (PMBN), which is also known to sensitize the outer membrane by interacting with LPS. ntu.edu.sg This targeted interaction with the LPS is crucial for compromising the membrane's integrity. asm.org
Table 1: Comparison of Properties of Polymyxin B (PMB) and SPR741
| Property | Polymyxin B (PMB) | SPR741 |
|---|---|---|
| Primary LPS Target | Lipid A phosphate groups acs.org | Interaction influenced by LPS core residues acs.org |
| LPS Binding Affinity | High acs.org | Markedly lower than PMB acs.org |
| Key Structural Features | Cationic cyclic peptide with a fatty acyl tail acs.org | Lacks fatty acyl tail; reduced net positive charge acs.orgnih.govasm.org |
| Primary Site of Action | Outer and cytoplasmic membranes acs.org | Predominantly the outer membrane acs.org |
Disruption of Outer Membrane Integrity
Following its interaction with LPS, SPR741 causes significant disruption to the outer membrane's structure. frontiersin.orgacs.org Atomic force microscopy studies on E. coli have revealed substantial disorder on the bacterial surface after treatment with SPR741 at concentrations that lead to antibiotic potentiation. acs.org This physical disruption compromises the integrity of the membrane, increasing its permeability. asm.orgmedchemexpress.comnih.gov
Further evidence of SPR741's specific action on the outer membrane comes from gene expression assays. acs.org Exposure of E. coli to SPR741 induces the expression of RcsAB, a key component of a stress response system that specifically senses perturbations in the outer membrane. acs.org Conversely, at these same concentrations, SPR741 causes very little depolarization of the cytoplasmic (inner) membrane, an effect characteristic of other polymyxins like PMB and colistin (B93849). acs.org This indicates that the modifications made to create SPR741 successfully directed its activity solely to the outer membrane, which is a key aspect of its function as a potentiator rather than a direct bactericidal agent. acs.org
Facilitation of Antibiotic Entry into Bacterial Cells
The primary consequence of SPR741-induced outer membrane disruption is the increased influx of other molecules, particularly antibiotics that are normally blocked. nih.govresearchgate.netmdpi.com By permeabilizing this barrier, SPR741 grants access to a wide range of antibiotics that would otherwise be excluded from their intracellular targets in Gram-negative bacteria. acs.orgnih.gov
This potentiation effect has been demonstrated across multiple classes of antibiotics with diverse mechanisms of action. In studies involving E. coli and Klebsiella pneumoniae, the addition of SPR741 reduced the minimum inhibitory concentrations (MICs) of antibiotics like rifampin, clarithromycin (B1669154), and fusidic acid by 32- to 8,000-fold. nih.gov Similar potentiation has been observed against Acinetobacter baumannii. nih.govnih.gov The combination of SPR741 with antibiotics such as minocycline (B592863) and rifampin has shown synergistic and bactericidal effects against extensively drug-resistant (XDR) strains of A. baumannii in both in vitro and in vivo models. nih.govasm.orgmdpi.com This broad-spectrum potentiation highlights SPR741's ability to effectively breach the outer membrane, turning previously ineffective drugs into potent agents against resistant pathogens. asm.org
Table 2: Examples of Antibiotic Potentiation by SPR741 against E. coli
| Antibiotic Class | Antibiotic | Fold Reduction in MIC with SPR741 |
|---|---|---|
| Macrolide | Azithromycin (B1666446) | >8,000 nih.gov |
| Macrolide | Clarithromycin | >8,000 nih.gov |
| Ansamycin | Rifampin | >4,000 nih.gov |
| Fusidane | Fusidic Acid | >1,000 nih.gov |
| Pleuromutilin | Retapamulin (B1680546) | >1,000 researchgate.net |
| Tetracycline | Minocycline | 40 mdpi.com |
Note: Data compiled from multiple studies against various E. coli and A. baumannii strains. researchgate.netmdpi.comnih.gov The fold reduction indicates how many times more potent an antibiotic becomes in the presence of SPR741.
Circumvention of Efflux Pump Systems (e.g., AcrAB-TolC) by SPR741 (tfa)
In addition to the outer membrane, multidrug efflux pumps, such as the AcrAB-TolC system in E. coli, contribute significantly to intrinsic antibiotic resistance by actively expelling drugs from the cell. Research has shown that SPR741 can effectively circumvent the resistance conferred by this system. medchemexpress.comnih.gov
By increasing the permeability of the outer membrane, SPR741 allows a much higher concentration of a co-administered antibiotic to enter the periplasmic space. nih.gov This sudden influx can overwhelm the capacity of the efflux pumps, allowing the partner antibiotic to reach and engage its intracellular target before it can be expelled. medchemexpress.comasm.orgresearchgate.net Therefore, SPR741's potentiation of antibiotics that are known substrates of the AcrAB-TolC pump is a direct result of its primary action on the outer membrane. nih.gov While SPR741's main role is to overcome the physical barrier of the outer membrane, a significant secondary benefit is its ability to render efflux-based resistance less effective. medchemexpress.com
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| SPR741 (tfa) |
| Polymyxin B (PMB) |
| Polymyxin B nonapeptide (PMBN) |
| Lipopolysaccharide (LPS) |
| Lipid A |
| Colistin |
| Minocycline |
| Rifampin |
| Azithromycin |
| Clarithromycin |
| Erythromycin (B1671065) |
| Fusidic acid |
| Mupirocin (B1676865) |
| Retapamulin |
| Telithromycin |
| Ceftazidime (B193861) |
| Piperacillin-tazobactam (B1260346) |
| Mecillinam (B1665348) |
| Temocillin (B1212904) |
| Vancomycin |
| Doxycycline |
| Linezolid |
| Tetracycline |
Synergistic Potentiation of Antibiotics by Spr741 Tfa in Gram Negative Bacteria
In Vitro Synergism Studies with Diverse Antibiotic Classes
Comprehensive in vitro studies have demonstrated the broad-spectrum potentiating effects of SPR741 across various classes of antibiotics.
Potentiation of Rifampin Activity
The combination of SPR741 and rifampin has shown remarkable synergistic activity against clinically significant Gram-negative bacteria. asm.orgnih.govmdpi.com In studies involving extensively drug-resistant (XDR) Acinetobacter baumannii, the addition of SPR741 led to a significant reduction in the minimum inhibitory concentration (MIC) of rifampin. For instance, in the presence of 2.0 μg/mL of SPR741, the MIC of rifampin for A. baumannii strain AB5075 dropped from 4.0 μg/mL to 0.5 μg/mL, an eight-fold reduction. asm.orgnih.gov This synergistic effect was further confirmed by a fractional inhibitory concentration (FIC) index of 0.14, indicating strong synergy. asm.orgnih.gov Time-kill assays have also demonstrated that the combination of SPR741 and rifampin results in bactericidal activity against XDR A. baumannii. nih.gov
The potentiation of rifampin is not limited to A. baumannii. Strong synergism has also been observed against clinical isolates of Escherichia coli and Klebsiella pneumoniae. mdpi.com Against E. coli ATCC 25922, the presence of 8 mg/L of SPR741 resulted in an 8000-fold reduction in the MIC of rifampin. mdpi.comnih.gov This potentiation makes rifampin, an antibiotic typically used for Gram-positive infections, a viable option against challenging Gram-negative pathogens when used in combination with SPR741.
| Compound | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | Fold Reduction in MIC | SPR741 Concentration (μg/mL) | FIC Index |
|---|---|---|---|---|---|
| Rifampin | 4.0 | 0.5 | 8 | 2.0 | 0.14 |
| SPR741 | 128 | 2.0 | 64 | - |
Enhancement of Macrolide Efficacy (Erythromycin, Clarithromycin (B1669154), Azithromycin)
SPR741 has been shown to effectively potentiate the activity of macrolide antibiotics, such as erythromycin (B1671065), clarithromycin, and azithromycin (B1666446), against Gram-negative bacteria that are intrinsically resistant to this class of drugs. acs.orgmdpi.comnih.gov In combination with SPR741, the MICs of these macrolides were significantly reduced against E. coli, K. pneumoniae, and A. baumannii. nih.gov
For example, against E. coli ATCC 25922, the MIC of clarithromycin was reduced by a factor of 4000 in the presence of 8 mg/L of SPR741. mdpi.comnih.gov Similarly, substantial reductions in the MICs of erythromycin and azithromycin have been observed. nih.govnih.gov Studies on drug-resistant K. pneumoniae have shown that combinations of SPR741 with erythromycin and clarithromycin exhibit strong synergistic antibacterial activity, even against extensively drug-resistant and pandrug-resistant strains. nih.govresearchgate.net This potentiation extends to the eradication of biofilms and persister cells, highlighting the potential of these combinations in treating complex and persistent infections. nih.govresearchgate.net
| Bacterial Species | Macrolide | MIC Alone (μg/mL) | MIC with SPR741 (μg/mL) | Fold Reduction | SPR741 Concentration (mg/L) |
|---|---|---|---|---|---|
| E. coli ATCC 25922 | Clarithromycin | >256 | 0.06 | >4000 | 8 |
| E. coli ATCC 25922 | Erythromycin | >256 | 0.5 | >512 | 8 |
| K. pneumoniae ATCC 43816 | Clarithromycin | >256 | 4 | >64 | 8 |
| A. baumannii NCTC 12156 | Clarithromycin | >256 | 8 | >32 | 8 |
Synergy with Novel and Re-purposed Antibiotics (e.g., Novobiocin, Fusidic Acid, Mupirocin (B1676865), Minocycline)
The synergistic activity of SPR741 extends to a variety of other antibiotics, including those not traditionally used for Gram-negative infections. acs.orgmdpi.com Significant potentiation has been observed with novobiocin, fusidic acid, and mupirocin against E. coli, K. pneumoniae, and A. baumannii. mdpi.comnih.govnih.gov In the presence of SPR741, the MICs of these antibiotics were reduced by at least 32-fold against these pathogens. nih.gov
For fusidic acid, SPR741 increased its potency by at least 16- to 32-fold against E. coli and K. pneumoniae. asm.org Similarly, the combination of SPR741 with minocycline (B592863) has demonstrated synergy against A. baumannii, with a 40-fold increase in the activity of minocycline. mdpi.com This ability to re-purpose existing antibiotics offers a promising strategy to expand the therapeutic arsenal (B13267) against multidrug-resistant Gram-negative bacteria.
| Bacterial Species | Antibiotic | Fold Reduction in MIC with SPR741 |
|---|---|---|
| E. coli ATCC 25922 | Fusidic Acid | >128 |
| E. coli ATCC 25922 | Mupirocin | >128 |
| K. pneumoniae ATCC 43816 | Fusidic Acid | >32 |
| A. baumannii NCTC 12156 | Fusidic Acid | >32 |
| A. baumannii | Minocycline | 40 |
Combinatorial Effects with Beta-Lactam Antibiotics
SPR741 also enhances the activity of several beta-lactam antibiotics. researchgate.netnih.gov In vitro studies have shown that SPR741 can potentiate the activity of ceftazidime (B193861), piperacillin-tazobactam (B1260346), mecillinam (B1665348), and temocillin (B1212904) against a range of pathogens expressing diverse beta-lactam resistance mechanisms. firstwordpharma.com
Against extended-spectrum β-lactamase (ESBL)-producing E. coli and K. pneumoniae, combinations such as mecillinam-SPR741 and temocillin-SPR741 demonstrated higher susceptibility rates compared to the beta-lactam agents alone. nih.gov For instance, the combination of temocillin with SPR741 resulted in an 8- to 16-fold lower MIC against KPC-producing E. coli compared to temocillin alone. nih.gov Similarly, the MIC of mecillinam against metallo-β-lactamase (MBL)-producing E. coli dropped significantly when combined with SPR741. nih.gov
Mechanistic Basis of Synergistic Interactions
Outer Membrane Permeabilization as a Primary Mechanism
The primary mechanism by which SPR741 potentiates the activity of other antibiotics is through the permeabilization of the Gram-negative outer membrane. acs.orgresearchgate.netfirstwordpharma.comresearchgate.netasm.orgnih.gov This formidable barrier typically prevents many antibiotics from reaching their targets within the bacterial cell. acs.orgnih.govacs.org
SPR741, a derivative of polymyxin (B74138) B, interacts with the lipopolysaccharide (LPS) in the outer membrane. acs.org This interaction disrupts the integrity of the membrane, leading to increased permeability. nih.govresearchgate.net Unlike its parent compound, polymyxin B, SPR741 has been chemically modified to reduce its positive charge and remove the lipophilic fatty acid side chain, which significantly lessens its intrinsic antibacterial activity and toxicity. asm.orgnih.govmdpi.com However, it retains sufficient charge to effectively disrupt the outer membrane. mdpi.com
Atomic force microscopy studies have shown that SPR741 causes significant undulations on the surface of E. coli, creating crevices that likely facilitate the entry of other drug molecules. acs.org This disruption of the outer membrane allows antibiotics that are normally excluded to penetrate the cell and exert their antibacterial effects. nih.govnih.govacs.org This mechanism effectively circumvents one of the major intrinsic resistance mechanisms of Gram-negative bacteria. asm.orgnih.gov
Impact on Minimum Inhibitory Concentrations (MICs) in Combination Therapy
The primary function of SPR741 as a potentiator is demonstrated by its significant impact on the Minimum Inhibitory Concentrations (MICs) of partner antibiotics. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. numberanalytics.com In combination therapy, SPR741 substantially lowers the MIC of various antibiotics, effectively resensitizing resistant bacteria and making the partner drug more potent. asm.orgfrontiersin.org
Research has shown that SPR741 can reduce the MICs of numerous antibiotics by a significant margin. For instance, in studies involving Escherichia coli and Klebsiella pneumoniae, the MICs of eight different antibiotics—including azithromycin, clarithromycin, and rifampin—were reduced by 32- to 8,000-fold when combined with SPR741. asm.orgasm.org Similarly, against Acinetobacter baumannii, significant potentiation was observed with clarithromycin, erythromycin, fusidic acid, retapamulin (B1680546), and rifampin. asm.orgasm.org
The potentiation effect is concentration-dependent, with greater reductions in MICs often observed at higher, yet still clinically relevant, concentrations of SPR741. nih.gov This synergistic activity effectively circumvents certain intrinsic resistance mechanisms, such as the AcrAB-TolC efflux pump in E. coli, by facilitating increased intracellular accumulation of the partner antibiotic. asm.org The ability of SPR741 to lower the required concentration of a partner antibiotic holds promise for improving therapeutic outcomes. nih.gov
Table 1: Fold Reduction in MIC of Various Antibiotics in the Presence of SPR741 against E. coli ATCC 25922
| Antibiotic | Fold Reduction in MIC with 8 µg/mL SPR741 | Final MIC (µg/mL) |
|---|---|---|
| Rifampin | >8,000 | 0.002 |
| Clarithromycin | 4,096 | 0.016 |
| Erythromycin | 1,024 | 0.03 |
| Fusidic Acid | 512 | 0.5 |
| Retapamulin | 256 | 0.03 |
Data sourced from a 2017 study by Corbett et al. published in Antimicrobial Agents and Chemotherapy. nih.gov
Spectrum of Gram-Negative Bacterial Pathogens Affected
Activity against Acinetobacter baumannii Strains
Acinetobacter baumannii is a critical ESKAPE pathogen known for its extensive drug resistance. SPR741, in combination with various antibiotics, has demonstrated significant activity against this bacterium. nih.gov While SPR741 alone has a high MIC against A. baumannii (e.g., 128 µg/ml for strain AB5075), it synergistically enhances the activity of partner drugs. asm.orgnih.gov
In one study, the combination of SPR741 and rifampin was tested against the extensively drug-resistant (XDR) A. baumannii strain AB5075. The MIC of rifampin dropped eight-fold, from 4.0 µg/ml to 0.5 µg/ml, in the presence of just 2.0 µg/ml of SPR741. asm.orgnih.gov This synergistic effect was observed across a broader panel of 28 A. baumannii strains, where a combination of 4.0 µg/ml of SPR741 and 1.0 µg/ml of rifampin inhibited the growth of 96% of the isolates. asm.orgnih.gov
Another study highlighted the synergy between SPR741 and minocycline. Against A. baumannii AB5075, the combination resulted in a 40-fold increase in minocycline's activity, with its MIC dropping to 0.125 µg/mL. nih.gov Significant potentiation against A. baumannii has also been documented for antibiotics like clarithromycin, erythromycin, fusidic acid, and retapamulin when co-administered with SPR741. asm.org
Table 2: MIC Reduction of Rifampin against A. baumannii AB5075 with SPR741
| Compound(s) | MIC (µg/mL) |
|---|---|
| SPR741 alone | 128 |
| Rifampin alone | 4.0 |
| Rifampin + SPR741 (2.0 µg/mL) | 0.5 |
Data sourced from a 2017 study by Corbett et al. published in Antimicrobial Agents and Chemotherapy. asm.orgnih.gov
Activity against Klebsiella pneumoniae Strains
Klebsiella pneumoniae, another key ESKAPE pathogen, is a frequent cause of multidrug-resistant infections. SPR741 has been shown to potentiate the activity of several classes of antibiotics against K. pneumoniae. In a study of pandrug-resistant (PDR) K. pneumoniae, SPR741 demonstrated a synergistic effect with macrolide antibiotics like erythromycin and clarithromycin, despite these antibiotics lacking intrinsic activity against this pathogen on their own. frontiersin.org
The combination of SPR741 with β-lactam antibiotics has also been evaluated. Against extended-spectrum β-lactamase (ESBL)-producing K. pneumoniae, combinations such as piperacillin-tazobactam-SPR741 resulted in higher susceptibility rates compared to the β-lactam agent alone. nih.gov However, the potentiation effect was less pronounced against certain carbapenemase-producing K. pneumoniae strains, such as those producing KPC, MBL, or OXA-48-like enzymes. nih.gov
A broad in vitro screening showed that for K. pneumoniae ATCC 43816, the MICs of ten different antibiotics, including azithromycin, clarithromycin, rifampin, and vancomycin, were reduced by at least 32-fold when combined with SPR741. nih.gov For rifampin, clarithromycin, and retapamulin, the MIC was reduced by up to 128-fold. nih.gov
Activity against Escherichia coli and Enterobacter cloacae
SPR741 effectively potentiates antibiotics against Escherichia coli, one of the most common Gram-negative pathogens. Studies have documented substantial MIC reductions for a variety of antibiotics that are normally ineffective against E. coli due to its outer membrane barrier. asm.orgnih.gov For example, the MIC of rifampin against E. coli ATCC 25922 was reduced by over 8,000-fold in the presence of 8 µg/ml of SPR741. nih.gov
Significant activity has also been seen with β-lactam combinations. Against ESBL-producing E. coli, combinations of SPR741 with mecillinam, temocillin, and piperacillin-tazobactam showed markedly improved susceptibility rates. nih.gov For KPC-producing E. coli, the temocillin-SPR741 combination demonstrated an 8- to 16-fold lower MIC than temocillin alone. nih.gov Similarly, for metallo-β-lactamase (MBL)-producing E. coli, the MIC for the mecillinam-SPR741 combination dropped dramatically, increasing the susceptibility rate from 9.4% to 96.9%. nih.gov
While specific data for Enterobacter cloacae is less detailed in the provided context, it is part of the Enterobacteriaceae family, against which SPR741 combinations have shown promise, suggesting potential efficacy. nih.govgoogle.com Studies on guanidinylated polymyxins, which have a similar membrane-permeabilizing mechanism, have shown potentiation of rifampicin (B610482) against E. cloacae. mdpi.com
Studies on Pseudomonas aeruginosa (as an ESKAPE pathogen)
Pseudomonas aeruginosa is notoriously difficult to treat due to its low outer membrane permeability and effective efflux pumps. While SPR741 is designed to overcome the outer membrane barrier, its efficacy against P. aeruginosa appears to be more limited compared to other Gram-negative bacteria. nih.govgoogle.com
Some studies using polymyxin analogues with similar mechanisms have reported synergistic effects. For example, the combination of azithromycin and polymyxin B nonapeptide (PMBN), a related outer membrane permeabilizer, showed a 32- to 512-fold potentiation of azithromycin's activity against P. aeruginosa. researchgate.net Another study on guanidinylated polymyxins, which also act as permeabilizers, showed that they could potentiate antibiotics like rifampicin and ceftazidime against P. aeruginosa PAO1, with a greater than 4-fold potentiation indicating synergy. mdpi.com However, direct and extensive data focusing solely on SPR741's potentiation activity against a wide range of P. aeruginosa strains was not prominent in the search results.
Preclinical Efficacy Studies of Spr741 Tfa in Murine Models
Murine Pulmonary Infection Models
SPR741's effectiveness has been significantly tested in murine models of lung infection, a critical area of research given the high mortality rates associated with hospital-acquired and ventilator-associated pneumonia caused by MDR pathogens. researchgate.netasm.orgnih.govnih.gov
Evaluation of Bacterial Burden Reduction
In neutropenic murine pneumonia models, SPR741 in combination with other antibiotics has demonstrated a significant capacity to reduce the bacterial load in the lungs. When tested against Klebsiella pneumoniae and Acinetobacter baumannii, combination therapy with SPR741 and rifampicin (B610482) resulted in substantial reductions in bacterial burden compared to the vehicle-treated group. evotec.com Specifically, against an extensively drug-resistant (XDR) strain of A. baumannii (AB5075), the combination of SPR741 and rifampin led to a 6.0 log10 CFU/g decrease in bacterial burden in lung tissue compared to the vehicle-alone control. asm.orgnih.gov
Monotherapy with SPR741 showed minimal effect on bacterial counts in these models. evotec.com For instance, in a K. pneumoniae infection model, SPR741 monotherapy did not reduce the bacterial burden compared to the vehicle, and in an A. baumannii model, it resulted in only a minor reduction. evotec.com This highlights SPR741's primary role as an adjuvant rather than a standalone antibiotic. mdpi.com
The combination of SPR741 with minocycline (B592863) has also been evaluated in a murine pulmonary model against XDR A. baumannii. nih.gov This combination was found to be effective in reducing the bacterial burden. researchgate.netnih.gov
Table 1: Bacterial Burden Reduction in Murine Pulmonary Infection Models
| Pathogen | Combination Therapy | Bacterial Burden Reduction (log10 CFU/g) | Reference |
|---|---|---|---|
| A. baumannii (XDR) | SPR741 + Rifampin | 6.0 | asm.orgnih.gov |
| K. pneumoniae | SPR741 + Rifampin | 5.4 | evotec.com |
| A. baumannii | SPR741 + Rifampin | 4.8 | evotec.com |
Impact on Host Survival Rates
The reduction in bacterial burden translates directly to improved survival rates in murine models. In a lethal lung infection model with XDR A. baumannii, combination therapy of SPR741 and rifampin resulted in a 90% survival rate, a significant improvement compared to the 50% survival rate observed with rifampin monotherapy. nih.govasm.org Animals treated with SPR741 alone or the vehicle did not survive the infection. nih.gov
Similarly, when combined with minocycline against an XDR A. baumannii strain, SPR741 significantly improved the survival of mice in a lethal lung infection model. nih.gov The combination of minocycline and SPR741 resulted in significantly better survival outcomes compared to either minocycline or SPR741 administered alone. nih.gov Untreated mice and those receiving minocycline alone succumbed to the infection, while SPR741 monotherapy resulted in only 35% survival. nih.gov
Table 2: Host Survival Rates in Murine Pulmonary Infection Models
| Pathogen | Treatment | Survival Rate | Reference |
|---|---|---|---|
| A. baumannii (XDR) | SPR741 + Rifampin | 90% | nih.govasm.org |
| A. baumannii (XDR) | Rifampin Monotherapy | 50% | nih.govasm.org |
| A. baumannii (XDR) | SPR741 Monotherapy | 0% | nih.gov |
| A. baumannii (XDR) | SPR741 + Minocycline | Significantly improved vs. monotherapy | nih.gov |
| A. baumannii (XDR) | Minocycline Monotherapy | 0% (by Day 4) | nih.gov |
| A. baumannii (XDR) | SPR741 Monotherapy | 35% | nih.gov |
Murine Soft Tissue Wound Infection Models
The efficacy of SPR741 has also been assessed in murine models of soft tissue and wound infections. In a neutropenic murine thigh infection model, which is often used to represent complicated skin and soft tissue infections, SPR741 in combination with various antibiotics has shown promise. mdpi.comevotec.com
When combined with rifampicin, SPR741 led to significant reductions in the bacterial burden in the thigh muscle of mice infected with E. coli, K. pneumoniae, Enterobacter cloacae, and A. baumannii. evotec.com Monotherapy with either SPR741 or rifampicin had little effect on the bacterial load. evotec.com
Similarly, in a wound infection model with XDR A. baumannii, the combination of SPR741 and minocycline resulted in a significant decrease in the number of bacteria in the wound bed. nih.gov The radiance measured via in vivo imaging, which correlates with bacterial numbers, was significantly lower in the combination therapy group compared to untreated controls and groups receiving either drug alone. nih.gov
A study using a neutropenic murine thigh infection model to evaluate SPR741 with azithromycin (B1666446) against MDR Enterobacteriaceae found that the combination therapy was associated with a significant reduction in bacterial burden for isolates with azithromycin MICs of ≤16 mg/liter. nih.gov
Furthermore, a triple combination of SPR741 with erythromycin (B1671065) and clarithromycin (B1669154) demonstrated significant antimicrobial effect in a neutropenic murine thigh infection model against pandrug-resistant K. pneumoniae, reducing the bacterial load by 4.52 Log10 CFU/thigh compared to the vehicle group. frontiersin.org
Studies on Biofilm Eradication and Persister Cell Killing in In Vivo Models
While most in vivo studies have focused on acute infection models, the potential of SPR741 to combat bacterial biofilms and persister cells, which are notoriously difficult to eradicate, has been explored. In a study investigating a triple antibiotic combination of SPR741 with erythromycin and clarithromycin, the combination was found to synergistically eradicate mature biofilms and kill persister cells of K. pneumoniae. frontiersin.org This effect was also observed in a neutropenic murine thigh infection model, suggesting the potential for SPR741-containing regimens to address the challenges of chronic and persistent infections. frontiersin.org
Comparative Efficacy of Monotherapy versus Combination Therapy
Across all preclinical murine models, a consistent finding is the superior efficacy of SPR741 in combination with other antibiotics compared to monotherapy. In pulmonary infection models, SPR741 monotherapy had little to no effect on bacterial burden or host survival. nih.govevotec.com However, when combined with agents like rifampicin or minocycline, there were dramatic improvements in both bacterial clearance and survival rates. nih.govevotec.comnih.gov
This trend holds true in soft tissue infection models as well. In neutropenic thigh infection models, SPR741 monotherapy was largely ineffective, whereas its combination with rifampicin, azithromycin, or a dual macrolide regimen resulted in significant bactericidal activity. evotec.comnih.govfrontiersin.org The potentiation effect of SPR741 allows antibiotics that may otherwise be ineffective against resistant strains to regain their bactericidal capabilities in vivo. evotec.comevotec.comnih.gov
Structure Activity Relationships Sar and Analogue Development of Spr741 Tfa
Structural Divergence from Traditional Polymyxins (Polymyxin B, Colistin)
SPR741 is derived from polymyxin (B74138) B but features critical structural changes that distinguish it from traditional polymyxins like polymyxin B and colistin (B93849). mdpi.comnih.gov Polymyxins are characterized by a cyclic polypeptide core, a linear tripeptide side chain, and an N-terminal fatty acid tail. mdpi.comnorthernantibiotics.com SPR741 retains the cyclic heptapeptide (B1575542) portion of polymyxin B, which is crucial for interacting with the bacterial outer membrane. frontiersin.orgresearchgate.net
However, key modifications were made to the linear peptide segment and the N-terminus. nih.govacs.org Specifically, SPR741 lacks the N-terminal fatty acid tail, which is replaced with an acetyl group. acs.org Additionally, two cationic diaminobutyric acid (Dab) residues in the linear portion of the peptide are substituted. nih.gov One Dab residue is replaced with a neutral serine residue. acs.orgnih.gov These alterations are central to its modified biological profile compared to its parent compounds. mdpi.comacs.org
Table 1: Key Structural Differences between SPR741 and Traditional Polymyxins
| Feature | Polymyxin B / Colistin | SPR741 (tfa) |
|---|---|---|
| N-Terminus | 6-methyloctanoyl or 6-methylheptanoyl fatty acid tail nih.gov | Acetyl group acs.org |
| Net Positive Charge | +5 mdpi.com | +3 mdpi.com |
| Linear Peptide Chain | Contains L-α,γ-diaminobutyric acid (Dab) residues northernantibiotics.com | One Dab residue replaced by a neutral D-Serine nih.gov |
| Core Structure | Cyclic decapeptide northernantibiotics.com | Retains the cyclic peptide core of polymyxin B frontiersin.orgresearchgate.net |
Influence of Reduced Positive Charge on Biological Activity
A defining feature of SPR741 is its reduced net positive charge. Polymyxin B and colistin possess a net charge of +5, owing to the five free amino groups of their Dab residues. mdpi.comfrontiersin.org This high cationic charge is fundamental to their initial electrostatic interaction with the negatively charged phosphate (B84403) groups of lipid A in the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. mdpi.com
Impact of the Absence of Lipophilic Fatty Acid Tails on Compound Properties and Action
The removal of the N-terminal lipophilic fatty acid tail is a crucial modification in the design of SPR741 and a significant departure from the structure of traditional polymyxins. researchgate.netmdpi.com In polymyxin B and colistin, this fatty acid tail is critical for their bactericidal mechanism. mdpi.com After the initial electrostatic binding to LPS, the tail inserts into the hydrophobic regions of the bacterial outer membrane, destabilizing it in a detergent-like manner and subsequently disrupting the inner cytoplasmic membrane. mdpi.comwikipedia.org This process is a major contributor to cell death. mdpi.com
By removing this tail and replacing it with an acetyl group, SPR741 loses this critical component for potent, direct bactericidal activity. acs.orgwikipedia.org Consequently, SPR741 exhibits minimal intrinsic antibacterial activity on its own. nih.govmdpi.com Its primary function is to permeabilize the outer membrane, creating entry points for other antibiotics that would otherwise be excluded. frontiersin.orgresearchgate.net This modification is also a key factor in reducing the toxicity associated with traditional polymyxins, as the fatty acid tail is implicated in nephrotoxicity. mdpi.comasm.org The absence of the tail means SPR741 does not cause significant cytoplasmic membrane depolarization, a key difference from both polymyxin B and its tailless counterpart, PMBN. acs.org
Stereochemical Considerations in Polymyxin Derivatives
The biological activity of polymyxins is highly dependent on the specific stereochemistry of their amino acid residues. mdpi.com Structure-activity relationship studies have demonstrated that altering the stereochemistry of certain residues can have a profound impact on antibacterial potency and membrane interaction. mdpi.comacs.org For instance, in polymyxin B lipononapeptides, inverting the stereochemistry of the Dab residue at position 4 from the natural L-configuration to a D-configuration was found to be highly detrimental to activity. mdpi.com
Research on enantiomeric forms of polymyxin B and polymyxin B nonapeptide (PMBN) has further underscored the importance of stereochemistry. acs.orgnih.gov The unnatural enantiomer of polymyxin B was found to be devoid of antibacterial activity, and the enantiomer of PMBN showed a significantly reduced ability to synergize with other antibiotics. acs.org These findings indicate that a stereochemically defined recognition of the target, LPS, is required for both the direct killing action of full-length polymyxins and the membrane-permeabilizing activity of their nonapeptide derivatives. acs.org While some stereorandomized analogues have shown moderate activity, the native stereoisomeric species is generally required for full functional association and synergy. nih.govnih.gov
Development of Next-Generation Potentiators (e.g., SPR206)
The development of SPR741 paved the way for next-generation polymyxin analogues like SPR206. nih.govnih.gov While SPR741 was designed as a potentiator with minimal direct antibacterial effect, SPR206 was developed from the same potentiator platform to have both direct antibacterial activity and the ability to permeabilize the outer membrane. nih.govglobenewswire.comglobenewswire.com SPR206 is a polymyxin B nonapeptide derivative that incorporates a beta-branched aminobutyrate N-terminus with an aryl substituent instead of the traditional fatty acid tail. nih.govacs.org
This design aims to balance potent antimicrobial activity with reduced toxicity. nih.govacs.org Preclinical studies have shown that SPR206 has potent, broad-spectrum activity against multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae. pfizer.comfirstwordpharma.com It has also been shown to be significantly more effective than SPR741 in permeabilization experiments. mdpi.com Due to the promising profile of SPR206, which combines direct activity with a potential for a better safety profile, its development was prioritized, and the clinical development of SPR741 was halted. nih.govannualreports.com
Table 2: Comparison of Polymyxin-based Potentiators
| Feature | SPR741 | SPR206 |
|---|---|---|
| Primary Function | Antibiotic Adjuvant/Potentiator researchgate.netmdpi.com | Direct-acting Antibiotic & Potentiator nih.govglobenewswire.com |
| Direct Antibacterial Activity | Minimal mdpi.comnih.gov | Potent pfizer.comfirstwordpharma.com |
| N-Terminus | Acetyl group acs.org | (3S)-4-amino-3-(3-cholorophenyl)butanoyl nih.gov |
| Development Status | Development discontinued (B1498344) nih.govannualreports.com | In clinical development frontiersin.orgfirstwordpharma.com |
| Permeabilization Efficacy | Effective frontiersin.orgresearchgate.net | More effective than SPR741 mdpi.com |
Advanced Research Areas and Future Directions
Investigation of SPR741 (tfa) Efficacy Against Emerging Multi-Drug Resistant (MDR) and Pan-Drug Resistant (PDR) Strains
A primary focus of current research is to evaluate the efficacy of SPR741 in combination with various antibiotics against clinically challenging multi-drug resistant (MDR) and pan-drug resistant (PDR) Gram-negative pathogens. Studies have consistently shown that SPR741 can restore or significantly enhance the activity of numerous antibiotics against resistant strains of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. asm.orgnih.gov
Research involving a panel of MDR clinical isolates has demonstrated that SPR741 can substantially lower the minimum inhibitory concentrations (MICs) of partner drugs. For example, in combination with SPR741, the MICs of eight different antibiotics were reduced by 32- to 8,000-fold against E. coli and K. pneumoniae. nih.gov This potentiation effect extends to strains carrying various resistance mechanisms, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. asm.orgevotec.com
In-depth investigations have targeted some of the most difficult-to-treat pathogens. Against extensively drug-resistant (XDR) A. baumannii, the combination of SPR741 and rifampin was shown to significantly reduce bacterial burden and improve survival in a murine pulmonary infection model. asm.org Similarly, studies on XDR and PDR K. pneumoniae revealed that a triple combination of SPR741 with the macrolides erythromycin (B1671065) and clarithromycin (B1669154) exhibited strong synergistic antibacterial activity. frontiersin.orgnih.gov This combination was also effective at eradicating biofilms and persister cells, which are notoriously difficult to treat and contribute to chronic infections. frontiersin.orgnih.govnih.gov The efficacy of SPR741 combinations has been confirmed in various in vivo models, including murine thigh infections, against isolates producing NDM-1 and KPC carbapenemases. evotec.com
Exploration of SPR741 (tfa) with Additional Unconventional Partner Agents
While potentiation of β-lactam antibiotics is a key area of development, a significant body of research explores the synergy of SPR741 with antibiotics not typically used for Gram-negative infections due to the permeability barrier of the outer membrane. This research expands the potential utility of SPR741 and could reclaim older antibiotics against MDR pathogens.
Unconventional partners that have shown significant potentiation include:
Macrolides (e.g., azithromycin (B1666446), clarithromycin, erythromycin): These agents, typically used for Gram-positive and atypical infections, demonstrated markedly increased efficacy against E. coli, K. pneumoniae, and A. baumannii when combined with SPR741. asm.orgnih.gov A triple combination of SPR741, erythromycin, and clarithromycin was particularly effective against XDR and PDR K. pneumoniae. frontiersin.orgnih.gov
Rifampin : The combination of SPR741 and rifampin has proven effective against A. baumannii, E. coli, and K. pneumoniae. asm.orgasm.org This pairing is noteworthy as rifampin use is often limited by the rapid development of resistance, a hurdle that combination therapy may help overcome. mdpi.com
Tetracyclines (e.g., minocycline): A previously undocumented synergy was discovered between SPR741 and minocycline (B592863) against A. baumannii. mdpi.comnih.gov This is significant because minocycline retains activity against some MDR strains, and its efficacy could be further enhanced and preserved by a potentiator. mdpi.com
Other Agents : Potentiation has also been demonstrated with fusidic acid, mupirocin (B1676865), and retapamulin (B1680546) against various Gram-negative species. asm.orgnih.gov The ability of SPR741 to enable such a diverse range of molecules to bypass the outer membrane highlights its broad potential as a platform component in combination therapies. asm.org
Advanced Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Species
Advanced pharmacokinetic and pharmacodynamic (PK/PD) modeling is crucial for optimizing dosing regimens to maximize efficacy while minimizing toxicity and the emergence of resistance. nih.govmdpi.com For SPR741, preclinical PK/PD studies in animal models, such as the neutropenic murine thigh infection model, are essential for understanding the exposure-response relationship and predicting clinical success. evotec.comfrontiersin.orgcatapult.org.uk
Pharmacokinetic studies in healthy human subjects have characterized the behavior of SPR741. After single intravenous infusions, SPR741 exhibited a linear and dose-proportional PK profile. nih.govnih.gov The mean half-life ranged from 2.0 to 3.8 hours after a single dose. nih.gov Following multiple doses, the apparent terminal elimination half-life was approximately 2.2 hours on day 1 and extended up to 14.0 hours by day 14, though there was no evidence of drug accumulation. nih.govnih.gov Importantly, co-administration with partner β-lactam antibiotics like piperacillin-tazobactam (B1260346), ceftazidime (B193861), and aztreonam (B1666516) did not alter the pharmacokinetic profiles of either SPR741 or the partner drug. nih.govfrontiersin.org
Preclinical infection models provide the pharmacodynamic data to link these PK parameters to antibacterial effect. In murine thigh infection models, combinations of SPR741 with rifampin resulted in significant, dose-dependent reductions in the bacterial burden of E. coli, K. pneumoniae, and A. baumannii below the static level, whereas monotherapy had little effect. evotec.com Similar efficacy was demonstrated for the triple combination of SPR741 and macrolides against PDR K. pneumoniae. frontiersin.org These preclinical models are fundamental for establishing the PK/PD indices (e.g., fAUC/MIC) that correlate with efficacy, guiding the selection of doses for clinical trials. gardp.orgdiva-portal.org
Mechanisms of Bacterial Resistance to SPR741 (tfa) Potentiation
Understanding how bacteria might develop resistance to the potentiating effect of SPR741 is critical for its long-term viability. Since SPR741's primary function is to disrupt the LPS of the outer membrane, resistance mechanisms are likely to involve alterations to this structure. acs.org This differs from the primary resistance mechanism to polymyxin (B74138) B, which involves modification of the lipid A component of LPS. acs.org
Chemical genomic studies in E. coli have indicated that the LPS core, specifically the heptose units and their phosphorylation state, are major factors limiting SPR741's activity. acs.org Genetic truncations of the LPS core uniquely sensitized E. coli to SPR741, suggesting that an intact core structure is key to withstanding its permeabilizing effects. researchgate.net This implies that mutations in genes responsible for LPS core biosynthesis could be a pathway to resistance.
Another potential mechanism involves efflux pumps. While SPR741 can effectively potentiate antibiotics that are substrates of the AcrAB-TolC efflux pump in E. coli, circumventing this intrinsic resistance mechanism, it is suggested that potentiation may be limited if resistance is primarily driven by efflux. medchemexpress.comasm.orgnih.gov Furthermore, studies have identified that resistance to a combination of an adjuvant and minocycline in A. baumannii involved mutations in the pmrB gene, which is part of a two-component system that regulates LPS modifications. researchgate.net This finding highlights that bacteria can evolve resistance to the combination therapy by altering the very target of the potentiator. researchgate.net
Application of Chemical Biology Approaches in SPR741 (tfa) Research
Chemical biology provides powerful tools for elucidating the mechanism of action of novel compounds like SPR741. frontiersin.org A key approach used in SPR741 research is chemical genomics, which systematically maps the interactions between a chemical compound and a collection of gene-deletion mutants to generate mechanistic hypotheses. acs.orgacs.org
These systems-level approaches are invaluable for target identification and validation. acs.org By creating a "chemical-genomic interaction profile" for SPR741, researchers can gain powerful clues about its mechanism of action and differentiate it from other compounds, accelerating its development and providing a rational basis for selecting combination partners. acs.orgacs.org
Q & A
Basic: What is the mechanistic basis for SPR741 (TFA) as an antibiotic potentiator in Gram-negative bacteria?
SPR741 (TFA) is a polymyxin B-derived cationic peptide that disrupts the outer membrane (OM) of Gram-negative bacteria by binding to lipopolysaccharides (LPS), increasing permeability to hydrophobic antibiotics . Unlike polymyxin B, SPR741 lacks direct bactericidal activity but acts as a potentiator by sensitizing bacteria to antibiotics like macrolides, rifampin, and β-lactams. Its reduced nephrotoxicity compared to polymyxin B makes it safer for clinical use, as demonstrated in rodent and primate studies .
Methodological Insight : To validate OM permeabilization, researchers use β-galactosidase assays (e.g., ONPG hydrolysis in E. coli) to measure cytoplasmic enzyme leakage after SPR741 treatment .
Basic: How are in vitro synergy studies between SPR741 (TFA) and other antibiotics designed?
Synergy is typically assessed via checkerboard dilution assays and time-kill curves . For example, SPR741 combined with erythromycin (E) or clarithromycin (CLA) reduces the minimum inhibitory concentration (MIC) of macrolides by 4- to 16-fold against multidrug-resistant Klebsiella pneumoniae. Time-kill assays further confirm synergistic bactericidal effects, with SPR741 + CLA reducing bacterial counts by >3 log10 CFU/mL within 24 hours .
Key Protocol : Use standardized broth microdilution methods (CLSI guidelines) and fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
Basic: What evidence supports the improved toxicity profile of SPR741 (TFA) compared to polymyxin B?
SPR741 exhibits lower nephrotoxicity due to structural modifications (e.g., acetylated tail and reduced positive charge). In multiday rodent studies, polymyxin B caused nephrotoxicity at exposure-normalized doses 10-fold lower than SPR741. Nonhuman primate trials confirmed SPR741’s safety at clinically relevant doses, with no significant renal histopathology .
Assessment Method : Serum creatinine levels and kidney histology are critical endpoints in preclinical toxicity studies .
Advanced: How does SPR741 (TFA) combat biofilms in persistent infections?
SPR741 disrupts biofilms by permeabilizing the OM, enabling macrolides to penetrate and kill sessile cells. In K. pneumoniae biofilm models, SPR741 + CLA reduced biofilm biomass by 70% and eradicated persister cells. Confocal microscopy and crystal violet assays are used to quantify biofilm disruption .
Experimental Design : Use 96-well plate biofilm models with 24–48h maturation. Treat with SPR741 (8–32 µg/mL) + antibiotics, followed by staining and imaging .
Advanced: What mechanisms drive cross-resistance between SPR741 (TFA) and polymyxin B?
Polymyxin-resistant strains (e.g., mcr-1-positive E. coli) often exhibit cross-resistance to SPR741 due to shared LPS-binding targets. This limits SPR741’s utility against polymyxin-resistant isolates. Researchers use alternative OM permeabilizers (e.g., MAC-0568743) to overcome this limitation .
Validation : Perform MIC assays with SPR741 against polymyxin-resistant clinical isolates. Compare with LPS-mutant laboratory strains .
Advanced: Why do efflux pump inhibitors fail to enhance SPR741 (TFA) synergy in some cases?
In triple combinations (SPR741 + macrolide + efflux inhibitor), PAbN or STE did not improve efficacy against PDR K. pneumoniae. Antagonism may arise from overlapping bacterial stress responses or off-target effects. Dose-response matrices are recommended to identify optimal drug ratios .
Approach : Use fractional bactericidal concentration (FBC) analysis to map combinatorial effects .
Advanced: How are phase I clinical trials for SPR741 (TFA) designed to assess safety and pharmacokinetics?
Phase I trials focus on dose escalation (1–800 mg/kg), safety endpoints (renal/hepatic function), and pharmacokinetic parameters (Cmax, AUC). SPR741 demonstrated linear pharmacokinetics and no dose-limiting toxicity in healthy volunteers, supporting progression to phase II .
Key Metrics : Monitor plasma clearance rates and tissue distribution via LC-MS/MS .
Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies arise from factors like host immune modulation or drug distribution. For example, SPR741 + minocycline showed modest in vitro synergy but potent in vivo efficacy in Acinetobacter baumannii murine models. Use neutropenic thigh infection models to simulate human pharmacokinetics and validate combinations .
Model Design : Immunocompromised mice are inoculated with ~10<sup>6</sup> CFU/thigh. Treat with human-equivalent drug doses and quantify bacterial load after 24h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
